WC-9 Exhibits 4.5- to 5.6-Fold Superior Potency vs. Nifurtimox in T. cruzi Epimastigote Assays
4-Phenoxyphenoxyethyl thiocyanate (compound 56) demonstrates an IC50 of 2.2 μM against T. cruzi epimastigotes. Under the same assay conditions, nifurtimox—one of only two drugs currently approved for clinical management of Chagas disease—requires concentrations of 9.91–12.28 μM to achieve equivalent growth inhibition [1]. This 4.5- to 5.6-fold potency advantage was observed in parallel experimental runs using identical culture conditions and endpoint measurements, establishing WC-9 as the substantially more active antiproliferative agent in extracellular parasite assays.
| Evidence Dimension | Growth inhibition (IC50) of T. cruzi epimastigotes |
|---|---|
| Target Compound Data | IC50 = 2.2 μM |
| Comparator Or Baseline | Nifurtimox: IC50 = 9.91 μM (Taluahuén strain), 12.28 μM (LQ strain), 10.44 μM (Brener strain) |
| Quantified Difference | 4.5- to 5.6-fold greater potency for WC-9 |
| Conditions | T. cruzi epimastigote culture in liver infusion tryptose (LIT) medium; 96-hour growth inhibition assay |
Why This Matters
For researchers developing novel antichagasic agents, WC-9 provides a more sensitive and potent benchmark control than nifurtimox, enabling clearer resolution of structure-activity relationships in epimastigote screening assays.
- [1] Cinque GM, Szajnman SH, Zhong L, Docampo R, Schvartzapel AJ, Rodriguez JB, Gros EG. Structure-activity relationship of new growth inhibitors of Trypanosoma cruzi. J Med Chem. 1998 Apr 23;41(9):1540-54. doi: 10.1021/jm970860z. View Source
